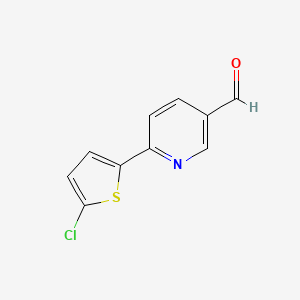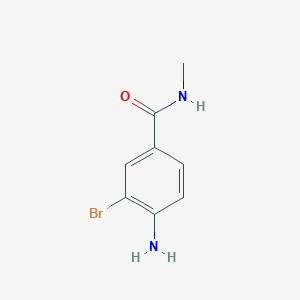![molecular formula C24H30N4O6 B12049488 N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of two hydrazone groups, which are formed by the condensation of hydrazides with aldehydes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the phenyl rings can be oxidized to form quinones.
Reduction: The hydrazone groups can be reduced to form hydrazines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The hydroxy and methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, enhancing its ability to interact with biological macromolecules. The hydrazone groups can also undergo tautomerization, which can affect the compound’s reactivity and stability .
Comparación Con Compuestos Similares
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can be compared with other similar compounds, such as:
- N’~1~,N’~8~-bis[(E)-(2-hydroxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-methoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-ethoxy-3-methoxybenzylidene)]octanedihydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ringsN’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for various applications .
Propiedades
Fórmula molecular |
C24H30N4O6 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C24H30N4O6/c1-33-21-13-17(9-11-19(21)29)15-25-27-23(31)7-5-3-4-6-8-24(32)28-26-16-18-10-12-20(30)22(14-18)34-2/h9-16,29-30H,3-8H2,1-2H3,(H,27,31)(H,28,32)/b25-15+,26-16+ |
Clave InChI |
UETAICSDBFKZGK-RYQLWAFASA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


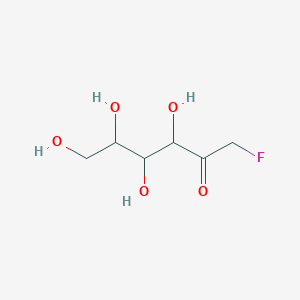

![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)
![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
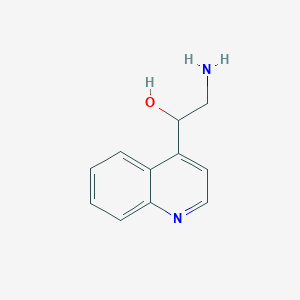

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)
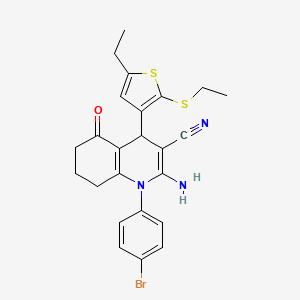
![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)
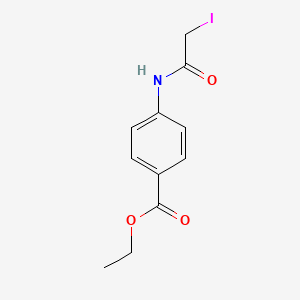
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
